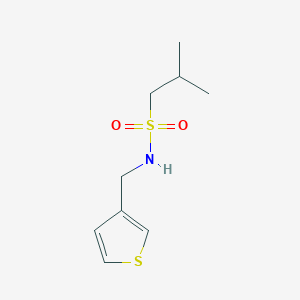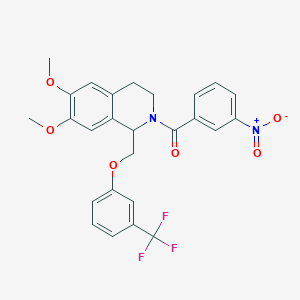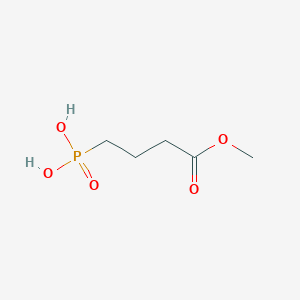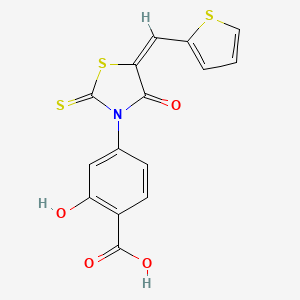![molecular formula C15H14ClNO4S B2440932 1-[(8-Chloro-1-naphthyl)sulfonyl]proline CAS No. 1008934-47-1](/img/structure/B2440932.png)
1-[(8-Chloro-1-naphthyl)sulfonyl]proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Chloro-1-naphthyl)sulfonyl]proline (also known as 1-Cl-Nap-SP) is a synthetic, non-proteinogenic amino acid with a wide range of applications in biochemistry and molecular biology. Its unique chemical structure and properties make it a valuable tool for scientists studying protein structure and function.
Applications De Recherche Scientifique
Chiral Nuclear Magnetic Resonance Shift Reagents
1-[(8-Chloro-1-naphthyl)sulfonyl]proline, as a derivative of proline, can contribute to the development of organic-soluble chiral nuclear magnetic resonance (NMR) resolving agents. These agents are significant for resolving the spectra of various chiral compounds like sulfoxides, amines, alcohols, and carboxylic acids. The resolution achieved is due to diastereomeric effects and varying association constants of the substrates with the resolving agents. Enhancement in enantiomeric resolution is also observed with the addition of organic-soluble lanthanide species to these mixtures (Wenzel, Miles, & Weinstein, 1997).
Role in Protein Folding
Proline plays a crucial role in preventing protein aggregation during folding, as seen in studies involving bovine carbonic anhydrase. Unlike other osmolytes, proline at high concentrations forms an ordered supramolecular assembly, behaving as a protein folding aid, possibly due to its amphipathic nature (Kumat et al., 1998).
Catalysis in Organic Synthesis
In organic chemistry, proline derivatives like this compound catalyze various reactions. For instance, L-proline-catalyzed three-component reactions lead to the synthesis of thieno[3,2-c]thiopyran derivatives, a process involving the creation of multiple C-C bonds and stereocenters (Indumathi, Perumal, & Menéndez, 2010).
Proline as a Protein Solubilizing Solute
High concentrations of proline can prevent trichloroacetic acid-induced protein precipitation, highlighting its role as a protein solubilizing solute. This property is unique to proline compared to other osmolytes, suggesting its potential in applications involving protein solubility enhancement (Samuel et al., 1997).
Applications in Chromatography
This compound, as part of proline derivatives, may have implications in chromatography. For example, in thin-layer chromatography, chiral selectors like β-cyclodextrin have been used for enantiomeric separations of amino acids including proline derivatives (Lefevre, 1993).
Mécanisme D'action
Target of Action
The primary target of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . This receptor plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .
Mode of Action
This compound interacts with RORγt, showing excellent potency . It also exhibits undesirable activity against thePregnane X Receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Biochemical Pathways
Its interaction with rorγt and pxr suggests it may influence immune responses, inflammation, circadian rhythm, and the body’s detoxification processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with RORγt and PXR. It may modulate immune responses, inflammation, circadian rhythm, and detoxification processes .
Propriétés
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKJKJZWCBCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

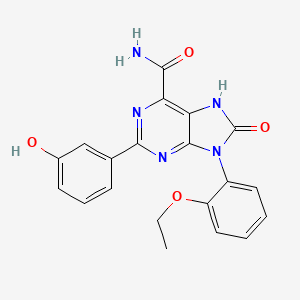
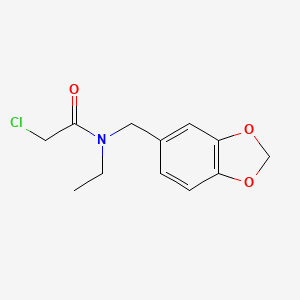

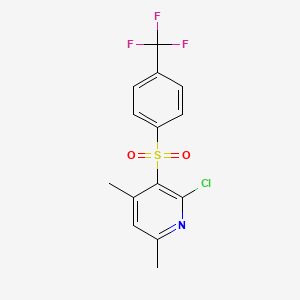
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)
![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)
